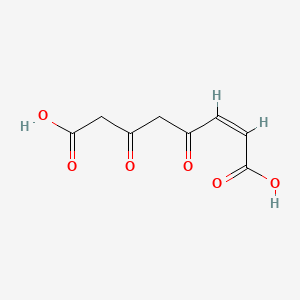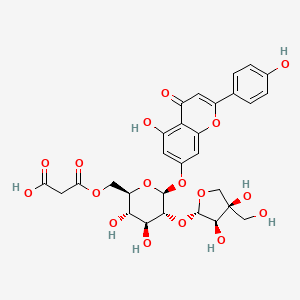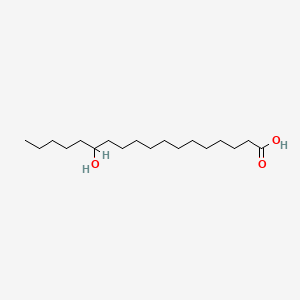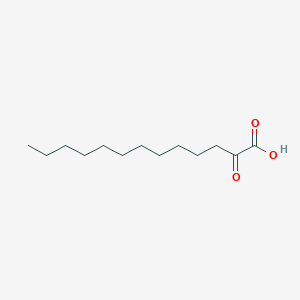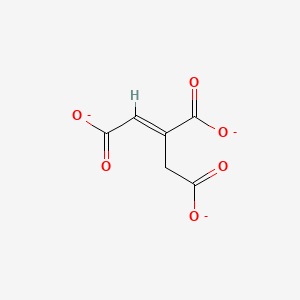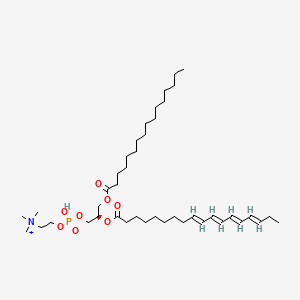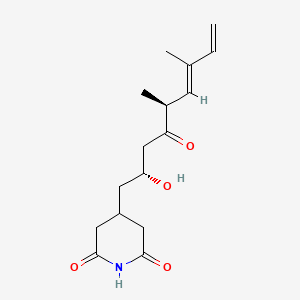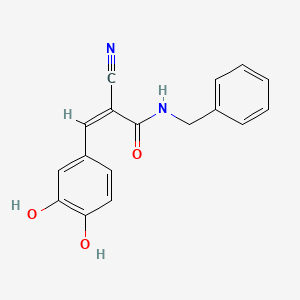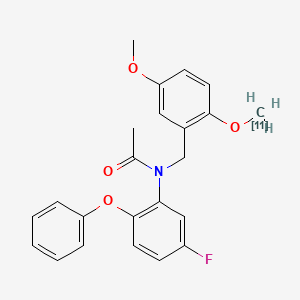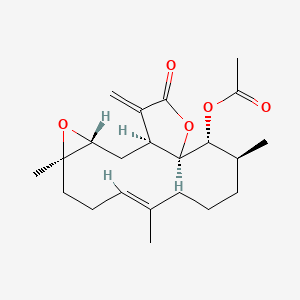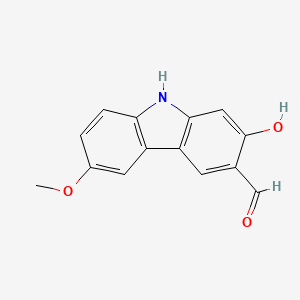
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde is a naturally occurring carbazole alkaloid found in the plant Clausena lansium. Carbazole alkaloids are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of leishmaniasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde can be synthesized through various methods, including the cyclization of appropriate precursors. One common synthetic route involves the cyclization of 2-aminobiphenyl derivatives under acidic conditions to form the carbazole core . The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of lansine involves the extraction of the compound from Clausena lansium using organic solvents. The plant material is typically macerated and subjected to solvent extraction, followed by purification through chromatographic techniques . This method ensures the isolation of lansine in sufficient quantities for further research and application.
Analyse Des Réactions Chimiques
Types of Reactions: 2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of lansine can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: this compound and its derivatives are used as intermediates in the synthesis of more complex organic molecules.
Biology: this compound exhibits significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: this compound has shown promise as an antileishmanial agent, making it a potential candidate for the treatment of leishmaniasis.
Mécanisme D'action
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde exerts its effects through various molecular targets and pathways. In the context of its antileishmanial activity, lansine disrupts the cellular processes of Leishmania donovani by inhibiting key enzymes involved in the parasite’s metabolism . This inhibition leads to the accumulation of toxic metabolites within the parasite, ultimately causing its death. Additionally, lansine has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Comparaison Avec Des Composés Similaires
Murrayanine: Another carbazole alkaloid with antimicrobial and antitumor properties.
Mahanine: Known for its cytotoxic effects against cancer cells and its ability to induce apoptosis.
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde’s unique combination of structural features and biological activities makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H11NO3 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C14H11NO3/c1-18-9-2-3-12-11(5-9)10-4-8(7-16)14(17)6-13(10)15-12/h2-7,15,17H,1H3 |
Clé InChI |
INFFNJXOAJWVCS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)C=O |
SMILES canonique |
COC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)C=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one](/img/structure/B1237819.png)
![2,6-difluoro-N-[2-[3-[(2-fluorophenyl)methylthio]-1-indolyl]ethyl]benzamide](/img/structure/B1237820.png)
